2-Chloro-5-isopropylthiophen-3-amine
Description
2-Chloro-5-isopropylthiophen-3-amine is a substituted thiophene derivative featuring a chlorine atom at position 2, an isopropyl group at position 5, and an amine group at position 3. This compound belongs to a class of heterocyclic aromatic amines with applications in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing (chlorine) and electron-donating (amine) groups, which may influence its reactivity and suitability as a building block for complex molecules.
Properties
Molecular Formula |
C7H10ClNS |
|---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-chloro-5-propan-2-ylthiophen-3-amine |
InChI |
InChI=1S/C7H10ClNS/c1-4(2)6-3-5(9)7(8)10-6/h3-4H,9H2,1-2H3 |
InChI Key |
HEDYGZZNBLYIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-5-isopropylthiophen-3-amine can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-5-isopropylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases
Scientific Research Applications
2-Chloro-5-isopropylthiophen-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The isopropyl group in this compound enhances steric bulk compared to simpler alkyl or methylamine groups (e.g., in (5-Chlorothiophen-2-ylmethyl)-methyl-amine). This may reduce solubility in polar solvents but improve lipid membrane permeability in drug design. The amine at position 3 in both this compound and 3-Amino-4-chlorothiophene facilitates nucleophilic reactions, but steric hindrance from the isopropyl group in the former may slow kinetics.
Stability :
- Chlorothiophene derivatives generally exhibit stability under refrigeration (2–8°C) in sealed containers . However, this compound’s stability under oxidative conditions remains uncharacterized.
Standard precautions for amines (e.g., skin/eye protection, ventilation) are recommended.
Research Findings and Gaps
- Synthetic Utility : Chlorinated thiophene amines are pivotal intermediates. For example, (5-Chlorothiophen-2-ylmethyl)-methyl-amine is used in ligand synthesis , whereas 2,5-Dichlorothiophene-3-amine serves in polymer chemistry. The isopropyl variant’s applications are less explored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
